molecular formula C22H24N6O B12247862 2-Methyl-3-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one

2-Methyl-3-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B12247862
M. Wt: 388.5 g/mol
InChI Key: SWPWWBDDQPRESU-UHFFFAOYSA-N
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Description

2-Methyl-3-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrazine core. This can be achieved through palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure . The resulting intermediate is then subjected to further functionalization to introduce the piperidinyl and quinazolinone moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the carbonylation step and automated systems for the subsequent functionalization reactions.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other reactive sites within the molecule.

    Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-Methyl-3-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact molecular targets and pathways would need to be elucidated through further research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Methyl-3-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one apart is its combination of structural elements from both pyrazolo[1,5-a]pyrazine and quinazolinone frameworks. This unique structure may confer distinct properties and activities that are not observed in the individual components or other related compounds .

Properties

Molecular Formula

C22H24N6O

Molecular Weight

388.5 g/mol

IUPAC Name

2-methyl-3-[[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C22H24N6O/c1-15-13-20-21(23-9-12-28(20)25-15)26-10-7-17(8-11-26)14-27-16(2)24-19-6-4-3-5-18(19)22(27)29/h3-6,9,12-13,17H,7-8,10-11,14H2,1-2H3

InChI Key

SWPWWBDDQPRESU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)CN4C(=NC5=CC=CC=C5C4=O)C

Origin of Product

United States

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